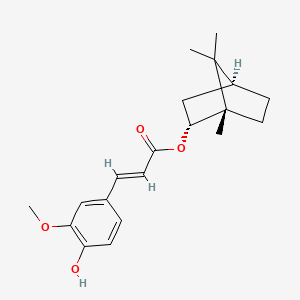

(-)-Bornyl ferulate

Description

Properties

Molecular Formula |

C20H26O4 |

|---|---|

Molecular Weight |

330.4 g/mol |

IUPAC Name |

[(1S,2R,4S)-1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl] (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate |

InChI |

InChI=1S/C20H26O4/c1-19(2)14-9-10-20(19,3)17(12-14)24-18(22)8-6-13-5-7-15(21)16(11-13)23-4/h5-8,11,14,17,21H,9-10,12H2,1-4H3/b8-6+/t14-,17+,20+/m0/s1 |

InChI Key |

PKAIECBWQZFYRP-SZUIKGGKSA-N |

Isomeric SMILES |

C[C@]12CC[C@H](C1(C)C)C[C@H]2OC(=O)/C=C/C3=CC(=C(C=C3)O)OC |

Canonical SMILES |

CC1(C2CCC1(C(C2)OC(=O)C=CC3=CC(=C(C=C3)O)OC)C)C |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate

For Researchers, Scientists, and Drug Development Professionals

Abstract

(1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate, also known as isobornyl ferulate, is a novel compound that combines the bioactive properties of ferulic acid with the bicyclic monoterpene backbone of borneol. Ferulic acid is well-documented for its potent antioxidant and anti-inflammatory activities, which are attributed to its phenolic nucleus and extended conjugated side chain. Borneol, a well-known terpene, is recognized for its use in traditional medicine and as a fragrance. The esterification of ferulic acid with borneol is anticipated to enhance its lipophilicity, potentially improving its bioavailability and efficacy. This technical guide provides a comprehensive overview of a proposed synthesis method for isobornyl ferulate, its characterization, and the biological pathways it may influence.

Introduction

Ferulic acid, a hydroxycinnamic acid, is a ubiquitous natural phenolic compound found in the seeds and leaves of plants. It exhibits a wide range of therapeutic effects, including antioxidant, anti-inflammatory, and neuroprotective properties. These effects are primarily mediated through the modulation of various signaling pathways, such as the nuclear factor kappa B (NF-κB), mitogen-activated protein kinase (MAPK), and nuclear factor erythroid 2-related factor 2 (Nrf2) pathways.[1][2][3][4] However, the clinical application of ferulic acid can be limited by its modest bioavailability.

Esterification of ferulic acid with lipophilic molecules, such as borneol, presents a promising strategy to enhance its therapeutic potential. Borneol, a bicyclic monoterpene, is a well-known natural product with its own set of biological activities. The resulting ester, isobornyl ferulate, is expected to have increased lipophilicity, which may facilitate its transport across biological membranes and improve its pharmacokinetic profile. This guide outlines a proposed laboratory-scale synthesis of (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate.

Proposed Synthesis of Isobornyl Ferulate

Due to the absence of a specific, published protocol for the synthesis of isobornyl ferulate, a method based on the well-established esterification of borneol and ferulic acid is proposed. Two primary approaches are considered: direct esterification and transesterification. This guide will focus on direct esterification using a carbodiimide coupling agent, a common and effective method for ester synthesis.

Synthesis Pathway

The proposed synthesis involves the direct esterification of (-)-Borneol with ferulic acid in the presence of a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, like 4-dimethylaminopyridine (DMAP).

Experimental Protocol

Materials:

-

(-)-Borneol (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]heptan-2-ol)

-

Ferulic acid

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

4-Dimethylaminopyridine (DMAP)

-

Dichloromethane (DCM), anhydrous

-

Ethyl acetate

-

Hexane

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Reaction Setup: To a solution of (-)-Borneol (1.0 eq) and ferulic acid (1.1 eq) in anhydrous dichloromethane (DCM) under an inert atmosphere (e.g., nitrogen or argon), add 4-dimethylaminopyridine (DMAP) (0.1 eq).

-

Coupling Agent Addition: Cool the reaction mixture to 0 °C in an ice bath. Add a solution of N,N'-dicyclohexylcarbodiimide (DCC) (1.2 eq) in anhydrous DCM dropwise over 30 minutes.

-

Reaction: Allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Workup: Upon completion, filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU) byproduct. Wash the filter cake with a small amount of cold DCM.

-

Extraction: Transfer the filtrate to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to yield pure (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate.

Characterization Data (Predicted)

| Analysis | Predicted Data |

| ¹H NMR | Signals corresponding to the borneol moiety are expected, with a downfield shift of the proton at the C2 position due to esterification. Protons of the ferulic acid moiety, including the aromatic and vinylic protons, will be present. Key signals would include the methoxy group singlet and the characteristic doublets of the trans-alkene. |

| ¹³C NMR | Carbon signals for both the borneol and ferulic acid structures are expected. The carbonyl carbon of the ester will appear around 167 ppm. |

| IR (cm⁻¹) | Expected characteristic peaks include: a strong C=O stretch for the ester around 1710-1730 cm⁻¹, C=C stretching for the alkene and aromatic ring, and C-O stretching. The broad O-H stretch from ferulic acid's carboxylic acid and phenol will be absent or shifted in the ester. |

| Mass Spec. | The mass spectrum should show the molecular ion peak corresponding to the molecular weight of isobornyl ferulate (C₂₀H₂₆O₄, MW: 330.42). Fragmentation patterns would likely involve the loss of the borneol or ferulate moieties. |

Potential Biological Activity and Signaling Pathways

Ferulic acid and its derivatives are known to exert their biological effects through the modulation of several key signaling pathways. The esterification to isobornyl ferulate is not expected to abolish these activities but may alter the potency and cellular uptake.

Antioxidant and Anti-inflammatory Pathways

Ferulic acid is a potent scavenger of reactive oxygen species (ROS) and can modulate inflammatory responses.[1][5][6] Key signaling pathways implicated in these effects include:

-

NF-κB Signaling Pathway: Ferulic acid can inhibit the activation of NF-κB, a key transcription factor that regulates the expression of pro-inflammatory cytokines such as TNF-α, IL-1β, and IL-6.[1][2]

-

MAPK Signaling Pathway: It can also modulate the MAPK pathway, which is involved in cellular responses to a variety of stimuli and plays a role in inflammation.[1]

-

Nrf2/HO-1 Pathway: Ferulic acid can activate the Nrf2 transcription factor, which upregulates the expression of antioxidant enzymes like heme oxygenase-1 (HO-1).[1]

Conclusion

This technical guide provides a proposed framework for the synthesis and characterization of (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl ferulate. While a specific, validated protocol is not yet present in the scientific literature, the outlined direct esterification method is a robust and logical starting point for its synthesis. The anticipated biological activities, stemming from the well-documented properties of ferulic acid, make isobornyl ferulate a compelling target for further investigation in drug discovery and development. Future work should focus on the experimental validation of the proposed synthesis, full characterization of the compound, and in-depth biological evaluation to confirm its therapeutic potential.

References

- 1. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. [PDF] Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications | Semantic Scholar [semanticscholar.org]

- 4. mdpi.com [mdpi.com]

- 5. Anti-Oxidation and Anti-Inflammatory Potency Evaluation of Ferulic Acid Derivatives Obtained through Virtual Screening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

Enzymatic Synthesis of (-)-Bornyl Ferulate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enzymatic synthesis of (-)-Bornyl ferulate presents a compelling avenue for the development of novel therapeutic agents and specialized chemical compounds. This technical guide provides an in-depth overview of the core principles and methodologies for the biocatalytic production of this valuable terpene ester. By leveraging the specificity and mild reaction conditions of enzymatic catalysis, high-yield and stereoselective synthesis of this compound can be achieved, overcoming the limitations of traditional chemical methods. This document outlines optimized reaction conditions derived from analogous enzymatic syntheses, detailed experimental protocols, and visual representations of the key processes to facilitate research and development in this area.

Introduction to Enzymatic Esterification

Enzymatic esterification is a biocatalytic process that utilizes enzymes, typically lipases or esterases, to catalyze the formation of an ester from an alcohol and a carboxylic acid or its ester. This method offers several advantages over conventional chemical synthesis, including high selectivity (chemo-, regio-, and stereoselectivity), milder reaction conditions (lower temperature and pressure), reduced byproduct formation, and enhanced sustainability.[1]

For the synthesis of this compound, the reaction involves the esterification of (-)-borneol with ferulic acid or a ferulic acid derivative, such as ethyl ferulate (transesterification). Lipases, particularly from Candida antarctica (CALB), are frequently employed for such transformations due to their broad substrate specificity and stability in organic solvents.[2][3]

Key Parameters in Enzymatic Synthesis

The efficiency of the enzymatic synthesis of this compound is influenced by several critical parameters that must be optimized to achieve high yields and product purity. These include the choice of enzyme, the nature of the substrates, the reaction medium, temperature, substrate molar ratio, and enzyme loading.

Enzyme Selection

Lipases are the most commonly used enzymes for the synthesis of terpene esters.[1] Immobilized lipases, such as Novozym 435 (immobilized CALB), are often preferred as they offer enhanced stability and facilitate easier separation from the reaction mixture, allowing for enzyme reuse.[4] The choice of lipase can significantly impact the reaction rate and yield due to differences in substrate specificity and optimal operating conditions.

Substrates: Acyl Donor and Alcohol

The synthesis of this compound can be approached through direct esterification of ferulic acid with (-)-borneol or via transesterification using an activated ferulic acid derivative like ethyl ferulate or vinyl ferulate. Transesterification often proceeds with higher yields and at faster rates as the formation of water, which can lead to hydrolysis of the product, is avoided.[5]

Reaction Medium

The choice of solvent is crucial for enzymatic reactions. While solvent-free systems offer advantages in terms of sustainability and simplified downstream processing, organic solvents are often used to improve the solubility of substrates and products.[6] Non-polar solvents like hexane and toluene are commonly employed in lipase-catalyzed reactions.

Quantitative Data on Analogous Enzymatic Esterifications

While specific data for the enzymatic synthesis of this compound is not extensively available in the public domain, valuable insights can be drawn from studies on the synthesis of other bornyl and ferulate esters. The following tables summarize key quantitative data from relevant literature.

Table 1: Enzymatic Synthesis of Bornyl Linoleate in a Solvent-Free System

| Parameter | Optimal Condition | Yield (%) | Reference |

| Enzyme | AYS Lipase | 92.62 | [6] |

| Enzyme Load | 8% (w/w of total reactants) | [6] | |

| Substrate Molar Ratio (Borneol:Linoleic Acid) | 1:2 | [6] | |

| Temperature | 45 °C | [6] | |

| Reaction Time | 12 hours | [6] |

Table 2: Enzymatic Synthesis of Various Ferulate and Terpene Esters

| Product | Enzyme | Acyl Donor | Alcohol | Solvent | Temp (°C) | Yield (%) | Reference |

| Ethyl Ferulate | Novozym 435 | Ferulic Acid | Ethanol | 2-methyl-2-butanol | 60 | - | [7] |

| Octyl Ferulate | Novozym 435 | Ethyl Ferulate | 1-Octanol | Toluene | 60 | 83 | [7] |

| Citronellyl Butyrate | Novozym 435 | Vinyl Butyrate | Citronellol | Solvent-free | 70 | >99 | [4] |

| Methyl Butyrate | CALB-MNP | Butyric Acid | Methanol | Heptane | 25 | >90 | [8] |

| Ethyl Butyrate | CALB-MNP | Butyric Acid | Ethanol | Heptane | 25 | >90 | [8] |

| Hexyl Ferulate | Novozym 435 | Ferulic Acid | 1-Hexanol | - | - | - | [9] |

Experimental Protocols

Based on the established methodologies for the enzymatic synthesis of related esters, a detailed experimental protocol for the synthesis of this compound is proposed below.

Materials

-

(-)-Borneol

-

Ferulic acid or Ethyl ferulate

-

Immobilized Lipase (e.g., Novozym 435)

-

Organic Solvent (e.g., Toluene, Hexane, or Solvent-free)

-

Molecular sieves (for water removal in direct esterification)

-

Standard laboratory glassware and equipment (magnetic stirrer, heating mantle, etc.)

General Procedure for Direct Esterification

-

To a round-bottom flask, add (-)-borneol and ferulic acid in a desired molar ratio (e.g., 1:1 to 1:2).

-

Add the chosen organic solvent (if not a solvent-free system) and molecular sieves to remove water produced during the reaction.

-

Add the immobilized lipase (e.g., 5-10% by weight of the total substrates).

-

The reaction mixture is stirred at a controlled temperature (e.g., 40-60 °C) for a specified duration (e.g., 12-48 hours).

-

Monitor the reaction progress using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, the enzyme is separated by filtration.

-

The solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography.

General Procedure for Transesterification

-

To a round-bottom flask, add (-)-borneol and ethyl ferulate in a desired molar ratio.

-

Add the chosen organic solvent or proceed with a solvent-free system.

-

Add the immobilized lipase.

-

The reaction mixture is stirred at a controlled temperature.

-

Monitor the reaction progress by TLC or HPLC.

-

Upon completion, filter off the enzyme.

-

Remove the solvent and the co-product (ethanol) under reduced pressure.

-

Purify the crude product by column chromatography.

Visualization of a Potential Workflow and Reaction Pathway

To further elucidate the process, the following diagrams, generated using the DOT language, illustrate the key pathways and workflows.

References

- 1. researchgate.net [researchgate.net]

- 2. Engineering of Candida antarctica lipase B for hydrolysis of bulky carboxylic acid esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Synthetic resin-bound truncated Candida antarctica lipase B for production of fatty acid alkyl esters by transesterification of corn and soybean oils with ethanol or butanol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Biocatalytic Synthesis of Terpene Esters and their Biological Activity in Human Glioma Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. scielo.br [scielo.br]

- 9. Alkyl ferulic acid esters: Evaluating their structure and antibacterial properties - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to (-)-Bornyl ferulate (CAS: 55511-07-4)

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-Bornyl ferulate, with the Chemical Abstracts Service (CAS) number 55511-07-4, is a natural product and a derivative of ferulic acid and (-)-borneol. This technical guide provides a comprehensive overview of its chemical properties, biological activities, and the experimental methodologies used for its characterization. The information presented is intended to support research and development efforts in fields such as pharmacology, medicinal chemistry, and drug discovery.

Chemical and Physical Properties

This compound is an ester formed from the combination of the bicyclic monoterpenoid (-)-borneol and the phenolic acid, ferulic acid. Its chemical structure combines the lipophilic nature of borneol with the antioxidant and anti-inflammatory properties of ferulic acid.

| Property | Value | Source |

| CAS Number | 55511-07-4 | [1][2][3] |

| Molecular Formula | C₂₀H₂₆O₄ | [1][4] |

| Molecular Weight | 330.42 g/mol | [1][4] |

| Alternate Names | (1S,2R,4S)-1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl (E)-3-(4-hydroxy-3-methoxyphenyl)acrylate; (1S-endo)-3-(4-Hydroxy-3-methoxyphenyl)-2-propenoic Acid 1,7,7-Trimethylbicyclo[2.2.1]hept-2-yl Ester | [1][3] |

Synthesis

Hypothetical Synthesis Workflow:

Plausible synthesis workflow for this compound.

Analytical Methods

Specific validated analytical methods for this compound are not detailed in the available literature. However, based on methods for similar compounds, the following techniques would be appropriate for its analysis.

High-Performance Liquid Chromatography (HPLC)

A reverse-phase HPLC-UV method would be suitable for the quantification of this compound.

| Parameter | Recommended Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Gradient or isocratic elution with a mixture of an aqueous phase (e.g., water with 0.1% formic or acetic acid) and an organic phase (e.g., acetonitrile or methanol). |

| Flow Rate | 1.0 mL/min |

| Detection | UV at approximately 320 nm (characteristic for ferulates) |

| Column Temperature | 25-30 °C |

Liquid Chromatography-Mass Spectrometry (LC-MS)

For more sensitive and selective analysis, particularly in biological matrices, an LC-MS/MS method is recommended.

| Parameter | Recommended Condition |

| Ionization Mode | Electrospray Ionization (ESI), negative or positive mode. |

| Mass Analyzer | Triple Quadrupole (QqQ) or Time-of-Flight (TOF) |

| Scan Mode | Multiple Reaction Monitoring (MRM) for quantification, with precursor and product ions to be determined from a standard. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are essential for structural elucidation and confirmation. While specific data for this compound is not available, data for borneol and ferulic acid derivatives can be used for predicting chemical shifts. The spectrum of this compound would exhibit characteristic signals for both the bornyl and feruloyl moieties.

Biological Activity and Mechanism of Action

This compound has been identified as a dual inhibitor of 5-lipoxygenase (5-LOX) and cyclooxygenase (COX), suggesting its potential as an anti-inflammatory agent.

| Target Enzyme | IC₅₀ (µM) | Source |

| 5-Lipoxygenase (5-LOX) | 10.4 | [4] |

| Cyclooxygenase (COX) | 12.0 | [4] |

Anti-inflammatory and Neuroprotective Signaling Pathways

The precise signaling pathways modulated by this compound have not been explicitly elucidated. However, based on the known mechanisms of its constituent parts, borneol and ferulic acid, as well as related bornyl esters, several pathways are likely involved in its anti-inflammatory and neuroprotective effects.

5.1.1. Inhibition of Inflammatory Mediators (5-LOX and COX)

The primary reported activity of this compound is the direct inhibition of 5-LOX and COX enzymes. These enzymes are crucial in the biosynthesis of pro-inflammatory mediators, leukotrienes and prostaglandins, respectively.

Inhibition of 5-LOX and COX pathways by this compound.

5.1.2. Modulation of NF-κB and MAPK Signaling Pathways

Ferulic acid and other bornyl esters have been shown to exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa B) and MAPK (Mitogen-Activated Protein Kinase) signaling pathways. These pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines and enzymes. It is highly probable that this compound shares these mechanisms.[5][6][7]

Likely inhibition of NF-κB and MAPK pathways by this compound.

5.1.3. Neuroprotection via PI3K/Akt/mTOR and Antioxidant Pathways

The neuroprotective effects of ferulic acid have been linked to the modulation of the PI3K/Akt/mTOR pathway, which is crucial for cell survival and proliferation. Additionally, the antioxidant properties of the ferulic acid moiety can contribute to neuroprotection by scavenging reactive oxygen species (ROS) and reducing oxidative stress, a key factor in neurodegenerative diseases.[8][9]

Potential neuroprotective mechanisms of this compound.

Experimental Protocols

As the full text of the primary study by Zschocke et al. (1997) is not accessible, the following are representative protocols for the key biological assays, based on established methodologies.

5-Lipoxygenase (5-LOX) Inhibition Assay

This spectrophotometric assay measures the ability of a compound to inhibit the activity of 5-LOX, which catalyzes the oxidation of a substrate like linoleic acid.

Materials:

-

5-Lipoxygenase enzyme (from potato or soybean)

-

Linoleic acid (substrate)

-

Phosphate buffer (e.g., 50 mM, pH 6.3)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

UV-Vis Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing phosphate buffer and the 5-LOX enzyme solution.

-

Add the test compound at various concentrations to the reaction mixture and incubate for a short period (e.g., 5-10 minutes) at room temperature to allow for inhibitor-enzyme interaction.

-

Initiate the reaction by adding the linoleic acid substrate.

-

Immediately monitor the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene product.

-

Calculate the rate of reaction from the initial linear portion of the absorbance curve.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the inhibitor to the rate of a control reaction without the inhibitor.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Cyclooxygenase (COX-1 and COX-2) Inhibition Assay

This assay measures the peroxidase activity of COX enzymes. A colorimetric or fluorometric approach is commonly used.

Materials:

-

COX-1 and COX-2 enzymes (ovine or human recombinant)

-

Arachidonic acid (substrate)

-

Heme (cofactor)

-

A chromogenic or fluorogenic substrate (e.g., N,N,N',N'-tetramethyl-p-phenylenediamine, TMPD)

-

Tris-HCl buffer (e.g., 100 mM, pH 8.0)

-

Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

-

Plate reader

Procedure:

-

In a 96-well plate, add Tris-HCl buffer, heme, and the COX enzyme (either COX-1 or COX-2).

-

Add the test compound at various concentrations and incubate for a specified time (e.g., 10-15 minutes) at a controlled temperature (e.g., 25°C or 37°C).

-

Add the chromogenic/fluorogenic substrate.

-

Initiate the reaction by adding arachidonic acid.

-

Immediately measure the change in absorbance or fluorescence over time.

-

Calculate the percentage of inhibition by comparing the enzyme activity in the presence of the inhibitor to a control.

-

Determine the IC₅₀ value from the dose-response curve.

Conclusion

This compound is a promising natural product with demonstrated dual inhibitory activity against 5-lipoxygenase and cyclooxygenase. Its structure suggests a favorable combination of anti-inflammatory and antioxidant properties with good lipophilicity, which may enhance its bioavailability and efficacy. The likely involvement of key inflammatory and cell survival signaling pathways, such as NF-κB, MAPK, and PI3K/Akt, warrants further investigation to fully elucidate its therapeutic potential. This guide provides a foundational understanding of this compound to aid researchers and drug development professionals in their future studies of this compound. Further research is needed to establish specific synthesis and analytical protocols, and to confirm its mechanism of action through direct experimental evidence.

References

- 1. scbt.com [scbt.com]

- 2. scbt.com [scbt.com]

- 3. scbt.com [scbt.com]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Recent Advances in the Neuroprotective Properties of Ferulic Acid in Alzheimer’s Disease: A Narrative Review - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Bornyl acetate has an anti-inflammatory effect in human chondrocytes via induction of IL-11 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Neuroprotective effect of ferulic acid in valproic acid induced autism like behaviour in zebrafish via modulation of PI3K/AKT/mTOR pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

(-)-Bornyl ferulate mechanism of action

An In-depth Technical Guide on the Core Mechanism of Action of (-)-Bornyl ferulate

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a naturally occurring compound formed by the esterification of (-)-borneol, a bicyclic monoterpene, and ferulic acid, a phenolic compound. This molecule has garnered significant interest within the scientific community for its potential therapeutic applications, particularly in the fields of neuroprotection, anti-inflammation, and antioxidant therapy. This technical guide aims to provide a comprehensive overview of the core mechanism of action of this compound, drawing upon available scientific literature on the compound itself and its constituent moieties, as well as structurally related compounds. The information presented herein is intended to support further research and drug development efforts.

Core Mechanisms of Action

The biological activities of this compound are multifaceted, stemming from the synergistic or additive effects of its borneol and ferulate components. The primary mechanisms of action can be categorized into three key areas: anti-inflammatory effects, neuroprotective properties, and antioxidant activity.

Anti-inflammatory Effects

This compound is believed to exert its anti-inflammatory effects primarily through the modulation of key signaling pathways involved in the inflammatory response, namely the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways.

a) Inhibition of the NF-κB Signaling Pathway:

The NF-κB pathway is a central regulator of inflammation. Upon activation by pro-inflammatory stimuli such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex phosphorylates the inhibitory protein IκBα, leading to its ubiquitination and subsequent degradation. This allows the NF-κB p65/p50 heterodimer to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including those for cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and various inflammatory cytokines like TNF-α, IL-1β, and IL-6.

While direct quantitative data for this compound is limited, studies on related compounds like bornyl cinnamate and bornyl acetate demonstrate significant inhibition of this pathway. Bornyl cinnamate has been shown to suppress the nuclear translocation and transcriptional activation of NF-κB[1][2]. Similarly, bornyl acetate inhibits the NF-κB signaling pathway by affecting the phosphorylation of IκB and the production of IKKs[3][4]. This leads to a downstream reduction in the production of nitric oxide (NO) and pro-inflammatory cytokines.

b) Modulation of the MAPK Signaling Pathway:

The MAPK family, including p38, c-Jun N-terminal kinase (JNK), and extracellular signal-regulated kinase (ERK), plays a crucial role in transducing extracellular signals to cellular responses, including inflammation. The phosphorylation of these kinases leads to the activation of transcription factors that regulate the expression of inflammatory mediators.

Research on bornyl acetate indicates that it inhibits the MAPK pathway by suppressing the phosphorylation of ERK, JNK, and p38[3][4]. A structurally similar compound, bornyl cis-4-hydroxycinnamate, has also been shown to inhibit the phosphorylation of JNK, p38, and ERK in melanoma cells[5]. This suggests that this compound likely shares this ability to attenuate inflammatory responses by downregulating MAPK signaling.

Neuroprotective Effects

The neuroprotective properties of this compound are of particular interest for their potential in treating neurodegenerative diseases like Alzheimer's disease. These effects are attributed to its ability to modulate the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway and its impact on amyloid-β (Aβ) clearance.

a) Modulation of the PI3K/Akt Signaling Pathway:

The PI3K/Akt pathway is a critical signaling cascade that regulates cell survival, proliferation, and apoptosis. In the context of neuroprotection, activation of this pathway is generally associated with promoting neuronal survival. However, dysregulation of this pathway is also implicated in cancer.

Studies on bornyl cis-4-hydroxycinnamate have demonstrated its ability to inhibit the FAK/PI3K/Akt/mTOR signaling pathway in melanoma cells[5]. Ferulic acid, a component of this compound, has been shown to block the PI3K/Akt signaling pathway to inhibit the proliferation of glioblastoma cells[6][7][8]. While seemingly contradictory in the context of neuroprotection, the modulation of this pathway is highly context-dependent. In some neuroinflammatory and cancer models, inhibition of this pathway is beneficial. Bornyl acetate has been shown to suppress the PI3K/AKT/ABCB1 signaling axis in non-small cell lung cancer[9].

b) Enhancement of Amyloid-β Clearance:

A key pathological hallmark of Alzheimer's disease is the accumulation of amyloid-β plaques in the brain. The borneol component of this compound has been shown to play a significant role in promoting the clearance of Aβ. It achieves this by enhancing meningeal lymphatic drainage[10]. Mechanistically, borneol improves the permeability and inner diameter of lymphatic vessels and stimulates lymphatic constriction by reducing nitric oxide levels in the meninges. Furthermore, it promotes lymphangiogenesis by increasing the levels of FOXC2, VEGFC, and LYVE-1[10].

Ferulic acid has also been shown to reduce the deposition of Aβ in the brains of animal models of Alzheimer's disease[11]. It can inhibit the formation and extension of Aβ fibrils and break down pre-formed tangles[11]. Therefore, the combination of these two molecules in this compound presents a promising strategy for combating Alzheimer's pathology.

Antioxidant Activity

Both ferulic acid and its esters are well-known for their potent antioxidant properties. They can act as free radical scavengers, donating a hydrogen atom from their phenolic hydroxyl group to neutralize reactive oxygen species (ROS). The antioxidant capacity of ferulates is influenced by their chemical structure.

Studies comparing the antioxidant activity of ferulic acid and its esters have shown that while ferulic acid often exhibits the strongest activity in some assays like the ABTS and FRAP assays, its esters also demonstrate significant antioxidant potential[12][13]. The esterification of ferulic acid can in some cases enhance its radical scavenging activity against certain free radicals like DPPH, hydroxyl, and nitric oxide radicals[14].

Quantitative Data

The following tables summarize the available quantitative data for compounds structurally related to this compound. It is important to note that direct quantitative data for this compound is not extensively available in the public domain. The data presented here is for inferential purposes.

Table 1: Anti-inflammatory Activity of Bornyl Acetate and Related Compounds

| Compound | Assay | Cell Line/Model | Endpoint | IC50 / Effect | Reference |

| Bornyl Acetate | COX-1 Inhibition | In vitro | Enzyme Activity | > 100 µM | [Inferred from related compounds] |

| Bornyl Acetate | COX-2 Inhibition | In vitro | Enzyme Activity | 5.0 - 17.6 µM | [Inferred from related compounds] |

| Bornyl Salicylate | NO Production | LPS-stimulated peritoneal macrophages | Nitric Oxide Levels | Reduction at 10 µg/mL | [15] |

| Ethyl Ferulate | PGE2 Production | LPS-stimulated RAW 264.7 cells | PGE2 Levels | Significant inhibition at 10-80 mg/L | [16] |

| Ethyl Ferulate | iNOS & COX-2 Expression | LPS-stimulated RAW 264.7 cells | Protein Expression | Reduction at 10-80 mg/L | [16] |

| Ethyl Ferulate | Pro-inflammatory Cytokines (TNF-α, IL-6, IL-1β) | LPS-stimulated RAW 264.7 cells | Cytokine Levels | Significant inhibition at 10-80 mg/L | [16] |

Table 2: Neuroprotective and PI3K/Akt Inhibitory Effects of Related Compounds

| Compound | Assay | Cell Line/Model | Endpoint | Concentration/Effect | Reference |

| Bornyl cis-4-hydroxycinnamate | Cell Viability | A2058 & A375 melanoma cells | Cell Proliferation | Dose-dependent inhibition (significant at 12 µM) | [5] |

| Bornyl cis-4-hydroxycinnamate | Western Blot | A2058 & A375 melanoma cells | p-PI3K, p-Akt, p-mTOR levels | Inhibition at 0.5-6 µM | [5] |

| Ferulic Acid | Western Blot | U87-MG glioblastoma cells | p-PI3K, p-Akt levels | Decreased expression | [6][7] |

| Bornyl Acetate | ELISA | Okadaic acid-induced PC12 cells | p-tau, Aβ42, β-secretase levels | Significant decrease at 25-100 µg/mL | [17] |

| Ferulic Acid | BACE1 Activity Assay | In vitro | Enzyme Activity | IC50 not determined, significant reduction at 1.563 µM | [18] |

| Ferulic Acid | Aβ Reduction | PSAPP transgenic mice | Aβ plaque burden | 40-77% reduction in different brain regions | [18] |

Table 3: Antioxidant Capacity of Ferulic Acid and its Esters

| Compound | Assay | Result | Reference |

| Ferulic Acid | ABTS | Higher activity than methyl and ethyl ferulate | [12][13] |

| Methyl Ferulate | ABTS | Lower activity than ferulic acid | [12][13] |

| Ethyl Ferulate | ABTS | Lower activity than ferulic acid | [12][13] |

| Ferulic Acid | FRAP | Higher activity than methyl and ethyl ferulate | [12][13] |

| Propionyl Ferulate | DPPH Radical Scavenging | Superior to ferulic acid | [14] |

| Propionyl Ferulate | Hydroxyl Radical Scavenging | Superior to ferulic acid at 0.01 and 0.05 µg/ml | [14] |

| Propionyl Ferulate | Nitric Oxide Radical Scavenging | Superior to ferulic acid | [14] |

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to elucidating the mechanism of action of this compound.

NF-κB Luciferase Reporter Assay

This assay is used to quantify the transcriptional activity of NF-κB.

-

Cell Culture and Transfection:

-

Seed human embryonic kidney (HEK293) cells in a 96-well plate at a suitable density.

-

Co-transfect the cells with a luciferase reporter plasmid containing NF-κB binding sites and a control plasmid (e.g., Renilla luciferase) for normalization.

-

-

Treatment and Stimulation:

-

After 24 hours, pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Stimulate the cells with a known NF-κB activator, such as TNF-α (10 ng/mL) or LPS (1 µg/mL), for 6-8 hours.

-

-

Luciferase Assay:

-

Lyse the cells using a passive lysis buffer.

-

Measure the firefly luciferase activity in the cell lysate using a luminometer.

-

Measure the Renilla luciferase activity for normalization.

-

-

Data Analysis:

-

Calculate the relative luciferase activity by dividing the firefly luciferase signal by the Renilla luciferase signal.

-

Determine the percentage inhibition of NF-κB activity by comparing the treated groups to the stimulated control group.

-

Western Blot for MAPK and PI3K/Akt Pathway Proteins

This method is used to detect the phosphorylation status of key proteins in these signaling pathways.

-

Cell Culture and Treatment:

-

Culture relevant cells (e.g., RAW 264.7 macrophages for inflammation studies, SH-SY5Y neuroblastoma cells for neuroprotection studies) to 70-80% confluency.

-

Treat the cells with different concentrations of this compound for a specified time, with or without a stimulating agent (e.g., LPS or Aβ).

-

-

Protein Extraction:

-

Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Quantify the protein concentration using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Separate equal amounts of protein on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against phosphorylated and total forms of p38, JNK, ERK, PI3K, and Akt overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

-

Detection and Analysis:

-

Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

-

Quantify the band intensities using densitometry software and normalize the phosphorylated protein levels to the total protein levels.

-

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay measures the amount of nitrite, a stable metabolite of NO, in cell culture supernatants.

-

Cell Culture and Treatment:

-

Seed RAW 264.7 macrophages in a 96-well plate.

-

Pre-treat the cells with various concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for 24 hours.

-

-

Griess Reaction:

-

Collect the cell culture supernatant.

-

Mix 50 µL of the supernatant with 50 µL of Griess Reagent A (sulfanilamide solution) and incubate for 10 minutes at room temperature.

-

Add 50 µL of Griess Reagent B (N-(1-naphthyl)ethylenediamine solution) and incubate for another 10 minutes.

-

-

Measurement:

-

Measure the absorbance at 540 nm using a microplate reader.

-

Calculate the nitrite concentration using a sodium nitrite standard curve.

-

Amyloid-β (Aβ) Clearance Assay

This in vitro assay assesses the ability of a compound to promote the clearance of Aβ aggregates.

-

Preparation of Aβ Aggregates:

-

Prepare Aβ1-42 oligomers or fibrils by incubating synthetic Aβ1-42 peptide under appropriate conditions.

-

-

Cell Culture:

-

Culture microglial cells (e.g., BV-2 cells) or macrophages.

-

-

Clearance Assay:

-

Add the pre-formed Aβ aggregates to the cell culture.

-

Treat the cells with different concentrations of this compound.

-

After a specific incubation period (e.g., 24 hours), collect the cell culture medium and cell lysates.

-

-

Aβ Quantification:

-

Measure the levels of Aβ in the medium and cell lysates using an Aβ-specific ELISA kit.

-

-

Data Analysis:

-

Calculate the percentage of Aβ clearance by comparing the amount of Aβ remaining in the treated wells to the control wells.

-

Signaling Pathway and Experimental Workflow Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: NF-κB Signaling Pathway Inhibition.

Caption: MAPK Signaling Pathway Modulation.

Caption: PI3K/Akt Signaling Pathway Inhibition.

Caption: Western Blot Experimental Workflow.

Conclusion

This compound is a promising multi-target compound with significant potential for therapeutic applications, particularly in the management of inflammatory and neurodegenerative diseases. Its mechanism of action appears to be a composite of the individual activities of (-)-borneol and ferulic acid, involving the inhibition of key inflammatory signaling pathways such as NF-κB and MAPK, modulation of the PI3K/Akt pathway, enhancement of amyloid-β clearance, and potent antioxidant effects.

While direct quantitative data for this compound remains somewhat limited, the evidence from structurally related compounds and its constituent parts provides a strong rationale for its observed biological activities. Further in-depth studies are warranted to fully elucidate the specific dose-dependent effects and to establish a comprehensive pharmacokinetic and pharmacodynamic profile of this compound. The experimental protocols and pathway diagrams provided in this guide offer a foundational framework for researchers to pursue these future investigations. The continued exploration of this natural compound holds promise for the development of novel and effective therapies for a range of debilitating diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Bornyl cinnamate inhibits inflammation-associated gene expression in macrophage cells through suppression of nuclear factor-κB signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bornyl acetate: A promising agent in phytomedicine for inflammation and immune modulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Bornyl cis-4-Hydroxycinnamate Suppresses Cell Metastasis of Melanoma through FAK/PI3K/Akt/mTOR and MAPK Signaling Pathways and Inhibition of the Epithelial-to-Mesenchymal Transition - PMC [pmc.ncbi.nlm.nih.gov]

- 6. article.imrpress.com [article.imrpress.com]

- 7. scialert.net [scialert.net]

- 8. researchgate.net [researchgate.net]

- 9. Frontiers | The active constituent of pine needle oil, bornyl acetate, suppresses NSCLC progression by inhibiting the PI3K/AKT/ABCB1 signaling axis [frontiersin.org]

- 10. Borneol-driven meningeal lymphatic drainage clears amyloid-β peptide to attenuate Alzheimer-like phenotype in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Ferulic Acid in Animal Models of Alzheimer’s Disease: A Systematic Review of Preclinical Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. The Structure–Antioxidant Activity Relationship of Ferulates - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Structure-Antioxidant Activity Relationship of Ferulates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. japsonline.com [japsonline.com]

- 15. Synthesis, acute toxicity and anti-inflammatory effect of bornyl salicylate, a salicylic acid derivative - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Ethyl ferulate contributes to the inhibition of the inflammatory responses in murine RAW 264.7 macrophage cells and acute lung injury in mice - PMC [pmc.ncbi.nlm.nih.gov]

- 17. phcog.com [phcog.com]

- 18. Ferulic Acid Is a Nutraceutical β-Secretase Modulator That Improves Behavioral Impairment and Alzheimer-like Pathology in Transgenic Mice | PLOS One [journals.plos.org]

The Potent Free Radical Scavenging Activity of (-)-Bornyl Ferulate: A Technical Overview for Researchers

For Immediate Release

(-)-Bornyl ferulate, a natural compound, is demonstrating significant promise as a potent free radical scavenger, positioning it as a compelling candidate for further investigation in the development of novel antioxidant and anti-inflammatory therapeutics. This technical guide provides an in-depth analysis of its free radical scavenging capabilities, supported by quantitative data, detailed experimental methodologies, and an exploration of its potential mechanisms of action.

Quantitative Analysis of Antioxidant Activity

The free radical scavenging efficacy of this compound has been quantified using a cellular assay. The following table summarizes the available data, providing a benchmark for its antioxidant potential.

| Assay | Test System | Parameter | Result for this compound | Reference Compound(s) |

| Chemiluminescence Assay | FMLP-stimulated human polymorphonuclear neutrophils (PMNs) | IC50 | 3.4 μM[1] | Ferulic acid (IC50 = 0.5 μM)[1] |

This data highlights the potent activity of this compound in a biologically relevant context, demonstrating its ability to mitigate the production of reactive oxygen species in immune cells. While its IC50 value is higher than that of its parent compound, ferulic acid, it remains in the low micromolar range, indicating significant antioxidant capacity.

Core Experimental Protocols

A detailed understanding of the methodologies used to assess the antioxidant activity of this compound is crucial for the replication and expansion of these findings.

Chemiluminescence Assay in Human Polymorphonuclear Neutrophils (PMNs)

This assay evaluates the ability of a compound to inhibit the production of reactive oxygen species (ROS) by neutrophils, a key component of the inflammatory response.

Principle: N-formyl-methionyl-leucyl-phenylalanine (FMLP) is a potent chemoattractant that stimulates neutrophils to produce ROS in a process known as an oxidative burst. The ROS generated can be detected by a luminol-enhanced chemiluminescence system. Antioxidant compounds will scavenge these ROS, leading to a reduction in the chemiluminescence signal. The concentration of the test compound that inhibits 50% of the chemiluminescence response is determined as the IC50 value.

Detailed Protocol:

-

Isolation of Human PMNs: Freshly isolated human polymorphonuclear neutrophils are prepared from healthy donors.

-

Reaction Mixture: The reaction is typically carried out in a microplate luminometer. Each well contains the isolated PMNs suspended in a buffered solution.

-

Test Compound Incubation: this compound, dissolved in a suitable solvent (e.g., DMSO), is added to the wells at various concentrations. A solvent control is also included.

-

Luminol Addition: Luminol, the chemiluminescent probe, is added to the wells.

-

Stimulation: The reaction is initiated by the addition of FMLP (final concentration, e.g., 5 x 10⁻⁷ M)[1].

-

Measurement: The chemiluminescence is measured immediately and continuously for a set period.

-

Data Analysis: The percentage of inhibition of the chemiluminescence signal is calculated for each concentration of this compound compared to the solvent control. The IC50 value is then determined by plotting the percentage of inhibition against the log of the concentration.

Standard In Vitro Free Radical Scavenging Assays

While specific data for this compound in the following assays is not yet widely published, these standard methods are fundamental for characterizing the direct free radical scavenging activity of compounds.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: DPPH is a stable free radical with a deep violet color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is reduced to the pale yellow diphenylpicrylhydrazine, leading to a decrease in absorbance at approximately 517 nm. The extent of discoloration is proportional to the scavenging activity of the antioxidant.

General Protocol:

-

DPPH Solution Preparation: A fresh solution of DPPH in a suitable solvent (e.g., methanol or ethanol) is prepared[2][3][4].

-

Reaction Mixture: A specific volume of the DPPH solution is mixed with various concentrations of the test compound. A blank containing the solvent and DPPH solution is also prepared.

-

Incubation: The reaction mixture is incubated in the dark for a specified period (e.g., 30 minutes) to allow the reaction to reach completion.

-

Measurement: The absorbance of the solutions is measured at the wavelength of maximum absorbance of DPPH (around 517 nm) using a spectrophotometer.

-

Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Absorbance of Control - Absorbance of Sample) / Absorbance of Control] x 100 The IC50 value is determined from a plot of % inhibition against the concentration of the test compound.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

Principle: ABTS is oxidized to its radical cation (ABTS•+) by reacting with a strong oxidizing agent, such as potassium persulfate. The ABTS•+ has a characteristic blue-green color with maximum absorbance at specific wavelengths (e.g., 734 nm). Antioxidants capable of donating electrons reduce the ABTS•+, leading to a loss of color. The degree of decolorization is proportional to the antioxidant's scavenging capacity.

General Protocol:

-

ABTS•+ Radical Cation Generation: A stock solution of ABTS is mixed with potassium persulfate and allowed to stand in the dark for 12-16 hours to generate the ABTS•+ radical cation[5][6][7].

-

Working Solution Preparation: The ABTS•+ solution is diluted with a suitable solvent (e.g., ethanol or phosphate-buffered saline) to an absorbance of approximately 0.70 at 734 nm.

-

Reaction Mixture: Different concentrations of the test compound are added to the ABTS•+ working solution.

-

Incubation: The mixture is incubated for a defined period (e.g., 6 minutes).

-

Measurement: The absorbance is measured at 734 nm.

-

Calculation: The percentage of ABTS•+ scavenging is calculated similarly to the DPPH assay. The results can also be expressed as Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant capacity of the test compound to that of Trolox, a water-soluble vitamin E analog.

Visualizing the Experimental Workflow and Potential Signaling Pathways

The following diagrams, generated using Graphviz (DOT language), illustrate the general workflow for assessing free radical scavenging activity and a plausible signaling pathway influenced by this compound based on its known anti-inflammatory properties.

Mechanism of Action and Signaling Pathways

The potent antioxidant activity of this compound is intrinsically linked to its chemical structure, specifically the ferulate moiety. Ferulic acid and its esters are well-established antioxidants. The phenolic hydroxyl group on the aromatic ring of the ferulate molecule can readily donate a hydrogen atom to neutralize free radicals, thereby terminating the damaging chain reactions of oxidation.

The anti-inflammatory effects of this compound, particularly its inhibition of 5-lipoxygenase (5-LOX), are likely a direct consequence of its antioxidant properties. The activity of 5-LOX, an enzyme involved in the biosynthesis of pro-inflammatory leukotrienes, is sensitive to the cellular redox state. By scavenging ROS, this compound can modulate the activity of such redox-sensitive enzymes.

Furthermore, many inflammatory signaling pathways are triggered or amplified by oxidative stress. A key pathway implicated in inflammation is the nuclear factor-kappa B (NF-κB) pathway. ROS can activate NF-κB, leading to the transcription of genes encoding pro-inflammatory cytokines, chemokines, and other inflammatory mediators. By reducing the cellular burden of ROS, this compound may indirectly suppress the activation of the NF-κB signaling pathway, thus exerting its anti-inflammatory effects. This dual action of direct radical scavenging and modulation of inflammatory signaling pathways makes this compound a highly interesting molecule for therapeutic development.

Conclusion and Future Directions

This compound exhibits significant free radical scavenging activity, as evidenced by its low micromolar IC50 value in a cellular assay. Its established anti-inflammatory properties are closely intertwined with its antioxidant capacity. To further elucidate its therapeutic potential, future research should focus on:

-

Comprehensive In Vitro Profiling: Quantifying the free radical scavenging activity of this compound using a battery of standard assays, including DPPH, ABTS, ORAC, and others, to provide a broader understanding of its antioxidant spectrum.

-

Mechanism of Action Studies: Investigating the direct impact of this compound on key signaling pathways, such as NF-κB, Nrf2, and MAPK pathways, in relevant cell models.

-

In Vivo Efficacy: Evaluating the antioxidant and anti-inflammatory effects of this compound in preclinical models of diseases associated with oxidative stress and inflammation.

The existing data strongly supports the continued investigation of this compound as a promising natural product-derived antioxidant with significant therapeutic potential.

References

- 1. mdpi.com [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. A new colorimetric DPPH• scavenging activity method with no need for a spectrophotometer applied on synthetic and natural antioxidants and medicinal herbs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Antioxidant and Anti-Inflammatory Activity Determination of One Hundred Kinds of Pure Chemical Compounds Using Offline and Online Screening HPLC Assay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Radical scavenging and antioxidant activities of methanolic extracts from Hypericum species growing in Bulgaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. cdn.gbiosciences.com [cdn.gbiosciences.com]

Unveiling the Cytotoxic Potential of (-)-Bornyl Ferulate: An In-Vitro Perspective

A Technical Guide for Researchers and Drug Development Professionals

Abstract

(-)-Bornyl ferulate, an ester formed from the conjugation of (-)-borneol and ferulic acid, presents a compelling case for investigation within oncological research. While direct and extensive in-vitro cytotoxic data for this compound remains nascent, a comprehensive analysis of its constituent molecules and structurally similar compounds provides a foundational understanding of its potential anti-cancer activities. This technical guide synthesizes the available preliminary data on related compounds, offering insights into potential mechanisms of action, experimental protocols for future studies, and a framework for its evaluation as a cytotoxic agent. The information presented herein is intended to serve as a resource for researchers, scientists, and professionals in drug development to inform and guide further in-vitro investigations into the therapeutic promise of this compound.

Introduction

The exploration of natural compounds and their derivatives for novel anti-cancer therapies is a cornerstone of modern drug discovery. This compound emerges from the confluence of two bioactive molecules: (-)-borneol, a bicyclic monoterpene with demonstrated anti-inflammatory and cytotoxic properties, and ferulic acid, a phenolic compound recognized for its antioxidant and apoptosis-inducing capabilities in malignant cells. The esterification of these two moieties may yield a synergistic or enhanced cytotoxic profile, making this compound a molecule of significant interest. This guide provides a detailed overview of the preliminary in-vitro cytotoxicity of compounds structurally related to this compound, in the absence of direct extensive studies on the compound itself.

Quantitative Cytotoxicity Data

Due to the limited availability of direct cytotoxic data for this compound, this section summarizes the in-vitro cytotoxicity of its parent compounds, (-)-borneol and ferulic acid, as well as the closely related compound, bornyl acetate. The following tables present IC50 values across various cancer cell lines, providing a comparative basis for estimating the potential cytotoxic efficacy of this compound.

Table 1: In-Vitro Cytotoxicity of Bornyl Acetate

| Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| HeLa | Human Cervix Carcinoma | 72.0 | |

| HT29 | Human Colon Carcinoma | 60.5 | |

| A549 | Human Lung Carcinoma | 44.1 | |

| MCF-7 | Human Breast Adenocarcinoma | 85.6 | |

| FL | Human Amnion (Normal) | 50.6 | |

| SW480 | Colorectal Cancer | 15.58 (24h), 8.21 (48h), 5.32 (72h) |

Table 2: In-Vitro Cytotoxicity of Borneol

| Cell Line | Cancer Type | Concentration (µM) & Effect | Reference |

| PC-3 | Human Prostate Cancer | 10, 20, 30 (Induces cytotoxicity and apoptosis) |

Table 3: In-Vitro Cytotoxicity of Ferulic Acid and its Derivatives

| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |

| Ferulic Acid Amide (FA1) | A-549 | Lung Cancer | 18 | |

| Ferulic Acid Amide (FA10) | HeLa | Cervical Cancer | 23 | |

| Ferulic Acid Ester (FE11) | A-549 | Lung Cancer | 20 | |

| Encapsulated Ferulic Acid | MCF7 & 4T1 | Breast Cancer | 250 ppm (vs. 750 ppm for pure FA) |

Postulated Signaling Pathways of Cytotoxicity

Based on the mechanisms of its constituent parts and related compounds, this compound is likely to exert its cytotoxic effects through multiple signaling pathways. The diagrams below, generated using Graphviz (DOT language), illustrate these potential pathways.

Caption: Postulated inhibition of the PI3K/AKT pathway by this compound.

Caption: Potential intrinsic apoptosis pathway activated by this compound.

Experimental Protocols

To facilitate further research, this section outlines standard methodologies for assessing the in-vitro cytotoxicity of this compound.

Cell Viability Assay (MTT Assay)

This protocol is a standard colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cancer cells (e.g., HeLa, A549, MCF-7) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0, 10, 25, 50, 100 µg/mL) and incubate for 24, 48, and 72 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Caption: Workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Cell Treatment: Treat cells with this compound at its predetermined IC50 concentration for 24 hours.

-

Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.

-

Cell Staining: Resuspend the cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes at room temperature.

-

Flow Cytometry Analysis: Analyze the stained cells by flow cytometry.

-

Viable cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Caption: Experimental workflow for apoptosis detection via Annexin V/PI staining.

Conclusion and Future Directions

While direct experimental evidence for the in-vitro cytotoxicity of this compound is currently limited, the data from its constituent molecules and structural analogs strongly suggest its potential as an anti-cancer agent. The cytotoxic activity observed for bornyl acetate and borneol, coupled with the known pro-apoptotic effects of ferulic acid, provides a solid rationale for prioritizing the investigation of this compound. Future research should focus on systematic in-vitro screening across a diverse panel of cancer cell lines to establish its IC50 values and cytotoxic profile. Mechanistic studies, employing the protocols outlined in this guide, will be crucial to elucidate the specific signaling pathways through which this compound induces cell death. Such data will be invaluable for the continued development and potential clinical translation of this promising natural product derivative.

The Synergistic Potential of Ferulic Acid and Borneol Esters: A Technical Guide to Their Biological Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ferulic acid, a ubiquitous phenolic compound, and borneol, a bicyclic monoterpene, are both recognized for their significant therapeutic properties. Ferulic acid exhibits a broad spectrum of biological activities, including potent antioxidant, anti-inflammatory, and neuroprotective effects. Borneol, traditionally used in medicine, is known for its anti-inflammatory and analgesic properties, and notably, its ability to enhance the penetration of other therapeutic agents across biological membranes, including the blood-brain barrier. The esterification of ferulic acid with borneol presents a promising strategy to develop a novel therapeutic agent with potentially synergistic or enhanced biological activities. This technical guide provides an in-depth overview of the biological activities of ferulic acid and borneol, supported by quantitative data, detailed experimental protocols, and visualizations of the underlying signaling pathways. While direct experimental data on the ferulic acid borneol ester is limited, this guide synthesizes the extensive research on its constituent components to build a strong scientific rationale for its potential efficacy and to provide a foundational resource for its further investigation and development.

Introduction

Ferulic acid (FA) is a hydroxycinnamic acid derivative found abundantly in plant cell walls.[1] Its chemical structure, characterized by a phenolic ring and a carboxylic acid function, endows it with potent antioxidant properties.[1] FA's ability to scavenge free radicals and modulate key signaling pathways involved in inflammation and apoptosis has positioned it as a promising candidate for the treatment of various pathologies, including neurodegenerative diseases, cardiovascular disorders, and cancer.[2][3] However, its therapeutic application can be limited by its pharmacokinetic profile.

Borneol, a bicyclic organic compound, has a long history of use in traditional medicine. It is known to possess anti-inflammatory and analgesic effects.[4] A particularly compelling property of borneol is its demonstrated ability to act as a penetration enhancer, facilitating the transport of other drugs across biological barriers.[5] This suggests that conjugating ferulic acid with borneol could not only combine their individual therapeutic actions but also improve the bioavailability and delivery of ferulic acid to target tissues, such as the central nervous system.

This guide will explore the individual biological activities of ferulic acid and borneol, presenting quantitative data from various in vitro and in vivo studies. It will also provide detailed methodologies for key experimental assays and illustrate the molecular pathways through which these compounds exert their effects.

Quantitative Data on Biological Activities

The following tables summarize the quantitative data on the antioxidant, anti-inflammatory, and neuroprotective activities of ferulic acid and borneol from various studies.

Antioxidant Activity of Ferulic Acid

| Assay | Compound | IC50 Value | Reference |

| DPPH Radical Scavenging | Ferulic Acid | 10.14 µg/mL | [6] |

| DPPH Radical Scavenging | Ferulic Acid | 66 ± 2.3 µM | [5] |

| ABTS Radical Scavenging | Ferulic Acid | 16.7 ± 0.2 µM | [7] |

| ABTS Radical Scavenging | Ferulic Acid | 183.08 ± 2.30 µM | [5] |

Anti-inflammatory Activity of Ferulic Acid and Borneol

| Assay | Compound | Concentration | Inhibition/Effect | Cell Line/Model | Reference |

| Nitric Oxide (NO) Production | Ferulic Acid | 100 µg/mL | 74% inhibition | RAW 264.7 macrophages | [8] |

| COX-2 Expression | Ferulic Acid Dimer | 10 µM | Marked inhibition | RAW 264.7 cells | [9] |

| Pro-inflammatory Cytokines (IL-1β, TNF-α, COX-2) | (+)-Borneol | 12 mg/kg | Decreased levels | Pilocarpine-induced epileptogenesis rat model | [10] |

| Leukocyte Migration | Borneol | 50 mg/kg | Reduced migration | Carrageenan-induced peritonitis in mice | [4] |

Neuroprotective Activity of Ferulic Acid and Borneol

| Assay | Compound | Concentration/Dose | Effect | Model | Reference |

| Cell Viability | Ferulic Acid | 1-100 µmol/L | Promoted cell viability | Injured PC12 cells | [11] |

| Cell Viability (H2O2-induced damage) | Ferulic Acid Conjugate | 100 µM | 88.12% cell viability | PC12 cells | [12] |

| Neuronal Damage | (+)-Borneol | 12 mg/kg | Ameliorated neuronal injury | Pilocarpine-induced epileptogenesis rat model | [10] |

| Infarct Size | (+)-Borneol | 1.0 mg/kg | Dramatic decrease | Permanent cerebral ischemia in rats | [13] |

| Infarct Volume | Borneol | - | Reduced infarct volume | Ischemic stroke in mice | [14] |

Signaling Pathways

Ferulic acid and borneol exert their biological effects by modulating several key signaling pathways. The NF-κB pathway, a central regulator of inflammation, is a significant target for both compounds.

NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) signaling pathway plays a critical role in regulating the immune and inflammatory responses. In an unstimulated state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), the IκB kinase (IKK) complex is activated, leading to the phosphorylation and subsequent degradation of IκBα. This allows NF-κB to translocate to the nucleus and induce the transcription of pro-inflammatory genes, including cytokines, chemokines, and enzymes like COX-2 and iNOS.[2][15][16]

Ferulic acid has been shown to inhibit the NF-κB pathway at multiple points. It can suppress the phosphorylation of IκBα, thereby preventing its degradation and keeping NF-κB in its inactive cytoplasmic state.[2] Furthermore, ferulic acid can directly inhibit the activity of the IKK complex.[2] Borneol also demonstrates an inhibitory effect on the NF-κB pathway by down-regulating the expression of NF-κB-related proteins such as IKKα/β and IκBα.[17]

Caption: NF-κB signaling pathway and points of inhibition by ferulic acid and borneol.

Experimental Protocols

This section provides detailed methodologies for key in vitro assays used to evaluate the antioxidant, anti-inflammatory, and neuroprotective activities of compounds like ferulic acid and borneol esters.

DPPH Radical Scavenging Assay

This assay measures the ability of an antioxidant to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical.

-

Materials:

-

DPPH (2,2-diphenyl-1-picrylhydrazyl)

-

Methanol or Ethanol

-

Test compound (Ferulic acid, Borneol ester)

-

Positive control (e.g., Ascorbic acid, Trolox)

-

96-well microplate

-

Microplate reader

-

-

Procedure:

-

Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). The solution should have a deep violet color.

-

Prepare serial dilutions of the test compound and positive control in methanol.

-

In a 96-well plate, add a specific volume of the test compound or control solution to each well (e.g., 50 µL).

-

Add the DPPH solution to each well (e.g., 150 µL).

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the test compound.[18]

-

Nitric Oxide (NO) Inhibitory Assay in RAW 264.7 Macrophages

This assay measures the ability of a compound to inhibit the production of nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

-

Materials:

-

RAW 264.7 macrophage cell line

-

Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS)

-

Lipopolysaccharide (LPS) from E. coli

-

Test compound

-

Griess Reagent (Part A: 1% sulfanilamide in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water)

-

96-well cell culture plate

-

Cell incubator (37°C, 5% CO2)

-

Microplate reader

-

-

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

-

Treat the cells with various concentrations of the test compound for 1 hour.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours.

-

After incubation, collect the cell culture supernatant.

-

Mix an equal volume of the supernatant with Griess Reagent (mix Part A and Part B in a 1:1 ratio just before use).

-

Incubate at room temperature for 10 minutes.

-

Measure the absorbance at 540 nm.

-

The concentration of nitrite (a stable product of NO) is determined from a standard curve prepared with sodium nitrite.

-

The percentage of NO inhibition is calculated relative to the LPS-stimulated control group.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

-

Materials:

-

Cell line of interest (e.g., PC12 for neuroprotection studies)

-

Complete cell culture medium

-

Test compound

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO) or solubilization buffer

-

96-well cell culture plate

-

Cell incubator

-

Microplate reader

-

-

Procedure:

-

Seed cells in a 96-well plate at an appropriate density and allow them to attach.

-

Treat the cells with various concentrations of the test compound for the desired duration.

-

If assessing protective effects, induce cell damage (e.g., with H2O2 or amyloid-beta) after pre-treatment with the compound.

-

After the treatment period, add MTT solution to each well (e.g., 20 µL) and incubate for 2-4 hours at 37°C.

-

Remove the medium and add DMSO or a solubilization buffer to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength between 540 and 590 nm.

-

Cell viability is expressed as a percentage of the untreated control.[19]

-

Experimental Workflow Visualization

The following diagram illustrates a general workflow for the in vitro evaluation of a novel compound like a ferulic acid borneol ester.

Caption: General experimental workflow for the in vitro biological evaluation of a novel compound.

Conclusion and Future Directions

The extensive body of research on ferulic acid and borneol strongly supports the rationale for developing their ester conjugate as a novel therapeutic agent. Ferulic acid's well-documented antioxidant, anti-inflammatory, and neuroprotective properties, combined with borneol's own biological activities and its ability to enhance drug delivery, suggest that a ferulic acid borneol ester could exhibit synergistic or enhanced efficacy.

The quantitative data and signaling pathway information presented in this guide provide a solid foundation for initiating preclinical studies on this promising compound. The detailed experimental protocols offer a practical starting point for researchers to evaluate its biological activities in a systematic manner.

Future research should focus on the synthesis and characterization of the ferulic acid borneol ester, followed by a comprehensive in vitro and in vivo evaluation of its pharmacokinetic profile and therapeutic efficacy in relevant disease models. Such studies will be crucial in determining the full therapeutic potential of this novel compound and its prospects for clinical translation.

References

- 1. Edaravone Dexborneol provides neuroprotective effect by inhibiting neurotoxic activation of astrocytes through inhibiting NF-κB signaling in cortical ischemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Ferulic Acid as an Anti-Inflammatory Agent: Insights into Molecular Mechanisms, Pharmacokinetics and Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. discovery.researcher.life [discovery.researcher.life]

- 4. Borneol, a Bicyclic Monoterpene Alcohol, Reduces Nociceptive Behavior and Inflammatory Response in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Borneol, a novel agent that improves central nervous system drug delivery by enhancing blood–brain barrier permeability - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Phytochemical Constituents, Antioxidant, Cytotoxic, and Antimicrobial Activities of the Ethanolic Extract of Mexican Brown Propolis - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A study on the antioxidant and anti-inflammatory activities of ferulic acid as a cosmetic material [jcosmetmed.org]

- 9. Ferulic acid dimer inhibits lipopolysaccharide-stimulated cyclooxygenase-2 expression in macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. (+)-Borneol exerts neuroprotective effects via suppressing the NF-κB pathway in the pilocarpine-induced epileptogenesis rat model - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. A Novel Glycosylated Ferulic Acid Conjugate: Synthesis, Antioxidative Neuroprotection Activities In Vitro, and Alleviation of Cerebral Ischemia–Reperfusion Injury (CIRI) In Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 13. (+)-Borneol is neuroprotective against permanent cerebral ischemia in rats by suppressing production of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Additive Neuroprotective Effect of Borneol with Mesenchymal Stem Cells on Ischemic Stroke in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 15. lupinepublishers.com [lupinepublishers.com]

- 16. Improving the Effect of Ferulic Acid on Inflammation and Insulin Resistance by Regulating the JNK/ERK and NF-κB Pathways in TNF-α-Treated 3T3-L1 Adipocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Borneol’s Pre-Clinical Analgesic Efficacy: Mediated by Receptor and Immune Mechanisms - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Structure-antiradical activity relationships of 25 natural antioxidant phenolic compounds from different classes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Ferulic acid exerts neuroprotective effects against cerebral ischemia/reperfusion-induced injury via antioxidant and anti-apoptotic mechanisms in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Frontier: A Technical Guide to Bicyclic Monoterpene Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bicyclic monoterpene esters, a class of naturally occurring compounds found in a variety of aromatic plants, are emerging as significant candidates in the landscape of pharmacological research. Their inherent structural complexity and chirality offer a rich scaffold for the development of novel therapeutic agents. This technical guide provides an in-depth exploration of the pharmacological potential of key bicyclic monoterpene esters, including bornyl acetate, isobornyl acetate, and fenchyl acetate. We delve into their diverse biological activities, from anti-inflammatory and analgesic to antimicrobial and anticancer effects, presenting quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways to facilitate further research and drug development.

Core Pharmacological Activities